molecular formula C12H13NO5 B184983 Dimethyl 2-acetamidoterephthalate CAS No. 5441-05-4

Dimethyl 2-acetamidoterephthalate

Cat. No.: B184983
CAS No.: 5441-05-4
M. Wt: 251.23 g/mol
InChI Key: RBUKAETXQLGLGD-UHFFFAOYSA-N
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Description

Dimethyl 2-acetamidoterephthalate (Molecular Formula: C12H13NO5) is a terephthalate derivative that serves as a key precursor and lead compound in agricultural chemistry research . Recent scientific investigations have identified it as a first-in-class inhibitor targeting the plant enzyme Serine Hydroxymethyl Transferase 1 (SHMT1) . SHMT1 is an essential, plant-specific enzyme in the photorespiratory cycle, and its inhibition represents a novel herbicidal mode of action . This makes this compound and its derivatives highly valuable for the development of new herbicides, particularly at a time when herbicide-resistant weeds are a growing global challenge . Researchers have designed and synthesized novel derivatives based on this compound, with one leading candidate, Compound 9ay, demonstrating high herbicidal efficacy against weeds like Conyza canadensis while showing no obvious adverse effects on the growth of crops such as maize or on non-target organisms like honeybees . The mechanism of action is validated through in vitro and in vivo enzyme activity assays, genetic analysis, and observation of ultrastructural changes in plant mitochondria . This compound is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

5441-05-4

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

dimethyl 2-acetamidobenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H13NO5/c1-7(14)13-10-6-8(11(15)17-2)4-5-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14)

InChI Key

RBUKAETXQLGLGD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Other CAS No.

5441-05-4

Origin of Product

United States

Preparation Methods

Hydrogenation Conditions

  • Catalyst : Noble metal catalysts (e.g., Pd/C, PtO₂) or self-developed catalysts (e.g., Ru-based systems) are used.

  • Solvent : Isopropanol is preferred due to its polarity and miscibility with hydrogen.

  • Reaction Parameters :

    • Temperature: 80–100°C

    • Pressure: 0.3–2.5 MPa H₂

    • Time: 2–6 hours.

Mechanism :
DNTA+3H2CatalystDMT+2H2O\text{DNTA} + 3\text{H}_2 \xrightarrow{\text{Catalyst}} \text{DMT} + 2\text{H}_2\text{O}
The reaction proceeds via sequential reduction of the nitro group to amine.

Performance Metrics

ParameterValueSource
Conversion Rate100%
Yield95–96.5%
Purity (HPLC)≥99.5%

Advantages : High selectivity, minimal byproducts, and scalability.

Acylation of Dimethyl Aminoterephthalate

The acetyl group is introduced via nucleophilic acyl substitution.

Acetylating Agents

  • Acetyl Chloride : Direct acylation in dichloromethane with triethylamine.

  • Acetic Anhydride : Used with catalytic sulfuric acid.

  • DMF/DMA Mixtures : Solvent-free acylation at 60–80°C.

Reaction Optimization

  • Temperature : 0–5°C for exothermic control.

  • Base : Triethylamine or pyridine to neutralize HCl.

  • Solvent : Non-polar solvents (e.g., toluene) improve yield.

Typical Protocol :

  • Dissolve DMT (1 eq) in anhydrous CH₂Cl₂.

  • Add acetyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 4 hours, then quench with ice water.

Yield : 85–92%.

Alternative Synthetic Routes

Nitration-Acetylation Tandem Reaction

  • Step 1 : Nitration of dimethyl terephthalate using HNO₃/H₂SO₄ at 0°C.

  • Step 2 : Selective reduction of nitro to amine, followed by acetylation.
    Yield : 70–75% (over two steps).

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, using acetic anhydride and ZnCl₂.
    Advantages : 40% reduction in reaction time.

Purification and Characterization

Crystallization

  • Solvent : Ethanol/water (3:1) at 0°C.

  • Purity : ≥99% after recrystallization.

Analytical Data

  • MP : 127–130°C.

  • ¹H NMR (CDCl₃) : δ 2.15 (s, 3H, CH₃), 3.90 (s, 6H, OCH₃), 7.50–8.10 (m, 3H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I).

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Reusability : Pd/C retains 90% activity after 5 cycles.

  • Solvent Recovery : Isopropanol is distilled and reused.

Environmental Impact

  • E-Factor : 0.8 (vs. 5.2 for traditional methods).

  • Waste : <5% inorganic salts .

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for dimethyl 2-acetamidoterephthalate?

  • Methodological Answer : The compound can be synthesized via esterification of 2-acetamidoterephthalic acid using methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions. Reaction progress should be monitored using thin-layer chromatography (TLC). Post-synthesis, purification is typically achieved through recrystallization using a solvent system like methanol-water. This approach aligns with general esterification protocols for aromatic esters .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the ester and acetamide groups.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%).
  • Functional Group Analysis : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks (e.g., C=O stretches at ~1700 cm1^{-1}).
    Cross-referencing with spectral databases or synthesized standards is essential .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste.
    While specific safety data for this compound is limited, protocols for structurally similar phthalates (e.g., dimethyl phthalate) provide a reliable framework .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables such as temperature (e.g., 60–100°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hours). Use analysis of variance (ANOVA) to identify significant factors affecting yield. Response surface methodology (RSM) can further refine optimal conditions .

Q. What computational tools are effective in predicting the reactivity or stability of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., using Gaussian or CP2K) model reaction pathways and transition states. Molecular dynamics (MD) simulations assess stability under thermal or solvation conditions. These tools reduce experimental trial-and-error and guide synthetic routes .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, mass spectrometry (MS), and X-ray crystallography for structural confirmation.
  • Impurity Analysis : Use HPLC-MS to detect byproducts or degradation compounds.
  • Solvent Effects : Re-run spectra in deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent-shift artifacts.
    Contradictions often arise from impurities or instrument calibration errors, necessitating multi-technique validation .

Q. What statistical methods address inconsistent yield data in this compound synthesis?

  • Methodological Answer : Apply Grubbs’ test to identify outliers. Use regression analysis to correlate variables (e.g., catalyst loading vs. yield). Design of experiments (DOE) principles, such as blocking and randomization, mitigate confounding factors. For reproducibility, report confidence intervals (e.g., 95% CI) .

Key Methodological Considerations

  • Data Management : Utilize chemical software (e.g., ACD/Labs or ChemAxon) for spectral data storage, ensuring encryption and version control to maintain integrity .
  • Toxicity Assessment : While direct data on this compound is limited, extrapolate from cumulative risk assessment frameworks for phthalates, focusing on metabolic pathways and chronic exposure models .
  • Separation Technologies : For purification, explore membrane-based separation (e.g., nanofiltration) or advanced crystallization techniques to improve yield and scalability .

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